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Executive Summary

Cyclopentadecanol (CAS: 4727-17-7), also known as Normuscol or Cyclopentadecan-1-ol, is
a macrocyclic secondary alcohol derived principally from the reduction of cyclopentadecanone
(Exaltone®). While often overshadowed by its ketone counterpart in the fragrance industry,
cyclopentadecanol possesses unique physicochemical characteristics that make it a valuable
fixative and a subject of interest in transdermal drug delivery research due to the permeation-
enhancing properties typical of macrocyclic lipophiles.

This guide provides a comprehensive technical analysis of cyclopentadecanol, detailing its
thermodynamic properties, spectral signatures, and a validated synthesis protocol for research
applications.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models
suitable for formulation and synthesis planning.

Table 1: Core Physicochemical Specifications
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Property Value | Description Context/Notes
IUPAC Name Cyclopentadecanol

Molecular Formula C15H300

Molecular Weight 226.40 g/mol

CAS Number 4727-17-7

Physical State

Crystalline solid / Powder

White to off-white needles

Higher than corresponding

Melting Point 80.5-85.0 °C ketone (63°C) due to H-
bonding

Boiling Point ~328 °C (760 mmHg) Est. 175-180 °C @ 10 mmHg

Density 0.93 g/cm?3 Solid phase density
Highly lipophilic; predicts poor

LogP (Octanol/Water) 6.1+£0.3 gny fipop - P P
aqueous solubility

Solubility (Water) < 0.1 mg/L Practically insoluble

- ] Ethanol, Diethyl ether,
Solubility (Organic) Soluble

Chloroform, Dichloromethane

Odor Profile

Faint, Musky, Woody

Weaker than Exaltone; acts as

a fixative

Structural & Spectral Analysis[4][5][6]
Conformational Dynamics

Unlike smaller cycloalkanes (C5-C7) which have rigid constraints, cyclopentadecanol is a

macrocycle (C15). It possesses significant conformational flexibility, existing as a mixture of

conformers that minimize transannular strain (Pitzer strain). The hydroxyl group (-OH)

introduces a dipole, but the molecule remains predominantly hydrophobic. In solution, the ring

adopts a "square-like" or collapsed conformation to maximize van der Waals interactions

between transannular methylene groups.
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Spectral Identification Standards

For quality control (QC) and identification, the following spectral signals are diagnostic.

IH NMR (Proton Nuclear Magnetic Resonance)

¢ 0 3.5-3.8 ppm (1H, m): The methine proton attached to the hydroxyl group (CH-OH). This
is the most distinct peak, appearing as a broad multiplet due to coupling with adjacent
methylene protons.

e 01.2-1.6 ppm (28H, m): A massive, overlapping envelope representing the 14 methylene (-
CHz2-) groups of the ring.

e 0 1.5-1.8 ppm: Protons on carbons a to the alcohol may appear slightly downfield within
the envelope.

13C NMR (Carbon-13 NMR)
¢ 0 70.0-72.0 ppm: The carbinol carbon (C-OH).

e 0 20.0 — 35.0 ppm: Multiple peaks representing the methylene carbons.[1] Due to the ring's
symmetry (if planar) or rapid conformational averaging, fewer than 15 distinct peaks are
often observed.

Mass Spectrometry (GC-MS)

e Molecular lon (M+):m/z 226 (often weak due to water loss).

» Diagnostic Fragment:m/z 208 [M - H20]*. Dehydration is common in electron ionization (El)
of macrocyclic alcohols.

Synthesis & Production Protocol

For research purposes, the most reliable route to high-purity cyclopentadecanol is the
chemoselective reduction of cyclopentadecanone (Exaltone). This method is preferred over
total synthesis from acyclic precursors (e.g., Dieckmann condensation) due to higher yield and

purity.

Validated Protocol: NaBH4 Reduction
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Objective: Convert Cyclopentadecanone to Cyclopentadecanol.

Reagents:

o Cyclopentadecanone (Substrate)[2][3]
e Sodium Borohydride (NaBHa4) (Reducing agent)
e Methanol (Solvent)

¢ Dilute Hydrochloric Acid (1M HCI) (Quenching agent)

Step-by-Step Methodology:

» Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol
(2.24 g) of Cyclopentadecanone in 50 mL of methanol.

e Cooling: Place the flask in an ice bath (0 °C) to control the exothermic nature of the hydride
addition.

» Addition: Slowly add NaBHa4 (15.0 mmol, 0.57 g) in small portions over 15 minutes. Note:
Use excess hydride to ensure complete conversion.

o Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Monitor via TLC (Silica gel; Hexane:EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear,
replaced by the alcohol spot (Rf ~0.3).

e Quenching: Carefully add 1M HCI dropwise until gas evolution (Hz) ceases and the pH is
neutral/acidic (pH ~5-6).

o Extraction: Evaporate most of the methanol under reduced pressure. Extract the residue with
Dichloromethane (3 x 30 mL).

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate in vacuo.

o Recrystallization: Recrystallize the crude white solid from hot hexane or ethanol to yield pure
Cyclopentadecanol needles.
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Synthesis Workflow Diagram
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Figure 1: Chemoselective reduction pathway for the synthesis of Cyclopentadecanol.

Analytical Workflow for Identification

When analyzing unknown macrocyclic samples, distinguishing the alcohol from the ketone and

the lactone (Exaltolide) is critical.
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Figure 2: Analytical decision tree for distinguishing Cyclopentadecanol from common
macrocyclic analogs.

Applications & Significance
Fragrance Industry

Cyclopentadecanol acts as a fixative.[4] While its intrinsic odor intensity is lower than that of
Exaltone (ketone) or Exaltolide (lactone), its high molecular weight and lipophilicity allow it to
anchor more volatile scent molecules, prolonging the fragrance profile. It contributes a subtle,
natural musky/woody background note.

Pharmaceutical Research (Permeation Enhancement)
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Macrocyclic compounds, including cyclopentadecanone and cyclopentadecanol, are
investigated as chemical permeation enhancers for transdermal drug delivery.

e Mechanism: The large, lipophilic ring disrupts the ordered packing of lipids in the stratum
corneum (the skin's outer barrier).

e Advantage: Unlike linear fatty alcohols, the cyclic structure creates a unique "kink" or
disruption volume, potentially increasing the diffusion of co-administered drugs without
causing significant skin irritation.

Safety & Stability

o Toxicity: Generally regarded as low toxicity. LD50 (oral, rat) for the related ketone is >5 g/kg;
the alcohol is expected to have a similar safety profile.

 Stability: Stable under normal storage conditions. Avoid strong oxidizing agents (which
convert it back to the ketone).

e Storage: Store in a cool, dry place in tightly sealed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling & Synthesis
of Cyclopentadecanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583702#what-are-the-physicochemical-properties-
of-cyclopentadecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://patents.google.com/patent/CN107915610B/en
https://patents.google.com/patent/CN107915610B/en
https://patents.google.com/patent/CN113372207A/en
https://patents.google.com/patent/CN113372207A/en
https://fragranceconservatory.com/ingredient/cyclopentadecanone-romanone
https://fragranceconservatory.com/ingredient/cyclopentadecanone-romanone
https://www.benchchem.com/product/b1583702#what-are-the-physicochemical-properties-of-cyclopentadecanol
https://www.benchchem.com/product/b1583702#what-are-the-physicochemical-properties-of-cyclopentadecanol
https://www.benchchem.com/product/b1583702#what-are-the-physicochemical-properties-of-cyclopentadecanol
https://www.benchchem.com/product/b1583702#what-are-the-physicochemical-properties-of-cyclopentadecanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583702?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

